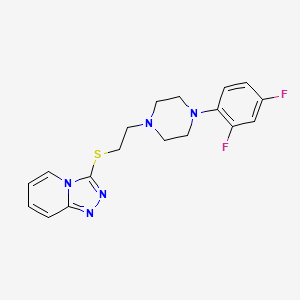
Ruzadolane
准备方法
鲁扎多兰的制备涉及合成路线和特定的反应条件。 一种方法包括将 2 毫克的化合物溶解在 50 微升的二甲亚砜中,制备浓度为 40 毫克/毫升的母液
化学反应分析
鲁扎多兰会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常用的试剂包括高锰酸钾和过氧化氢。
还原: 该反应涉及添加氢气或去除氧气。常用的试剂包括氢化锂铝和硼氢化钠。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常用的试剂包括卤素和亲核试剂。
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。
科学研究应用
鲁扎多兰主要在科学研究中被用作潜在的非麻醉性镇痛剂。其应用包括:
化学: 研究其化学性质和反应。
生物学: 研究其对血清素受体的作用及其作为镇痛剂的潜力。
医学: 探索其治疗焦虑症和疼痛的潜力。
工业: 由于其开发已中止,因此应用有限
作用机制
鲁扎多兰通过作为血清素受体拮抗剂发挥作用。 它与中枢神经系统中的血清素受体结合,阻断血清素的作用,从而减轻疼痛和焦虑 . 参与该机制的具体分子靶点和通路尚不清楚。
相似化合物的比较
鲁扎多兰在非麻醉性、中枢性镇痛特性方面具有独特性。类似的化合物包括:
昂丹司琼: 一种用于预防恶心和呕吐的血清素受体拮抗剂。
格拉司琼: 另一种具有类似应用的血清素受体拮抗剂。
曲普坦: 用于与昂丹司琼和格拉司琼相同的目的。
生物活性
Ruzadolane, also known as UP 26-91, is a non-narcotic, centrally acting analgesic agent that has garnered attention for its potential in pain management and other therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic effects, and research findings.
This compound operates primarily through the modulation of pain pathways in the central nervous system. It is classified as a serotonin receptor antagonist , particularly affecting the 5-HT2 receptor subtype. This action is believed to contribute to its analgesic effects by altering pain perception and potentially reducing anxiety associated with pain. Furthermore, this compound exhibits neuroprotective properties , showing promise in reducing neuronal cell death in animal models of stroke and neurodegenerative diseases. These effects are thought to be mediated via pathways involved in inflammation and cell death modulation.
Pain Management
This compound has been extensively studied for its analgesic properties. It demonstrates efficacy across various pain models, suggesting it could serve as an alternative to traditional narcotic analgesics without the associated risk of addiction. Research indicates that this compound may effectively alleviate pain through central mechanisms, although specific neurotransmitter systems involved remain under investigation.
Psychiatric Disorders
In addition to its analgesic properties, this compound has been explored for potential therapeutic effects in psychiatric conditions such as schizophrenia and depression. Animal studies have shown improvements in symptoms when treated with this compound, particularly due to its interaction with sigma-1 receptors in brain regions relevant to these disorders. However, clinical trials have yet to yield conclusive results regarding its efficacy in human subjects.
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
| Study Focus | Findings | Reference |
|---|---|---|
| Analgesic Properties | Significant reduction in pain in various animal models; potential as a non-addictive analgesic | |
| Neuroprotective Effects | Reduced neuronal cell death in stroke models; improved functional outcomes | |
| Psychiatric Applications | Improved symptoms in animal models of schizophrenia and depression | |
| Mechanism of Action | Modulation of serotonin receptors (5-HT2) and sigma-1 receptors |
属性
IUPAC Name |
3-[2-[4-(2,4-difluorophenyl)piperazin-1-yl]ethylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5S/c19-14-4-5-16(15(20)13-14)24-9-7-23(8-10-24)11-12-26-18-22-21-17-3-1-2-6-25(17)18/h1-6,13H,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKBLLCVOKCEFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCSC2=NN=C3N2C=CC=C3)C4=C(C=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151181 | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115762-17-9 | |
| Record name | Ruzadolane [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115762179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ruzadolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUZADOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKV3GT35TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















